molecular formula C17H12N2O2S B12931988 (4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid CAS No. 81950-33-6

(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid

Cat. No.: B12931988
CAS No.: 81950-33-6
M. Wt: 308.4 g/mol
InChI Key: FBDLAZNBUYBADZ-UHFFFAOYSA-N
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Description

(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid is a heterocyclic compound that combines the structural features of imidazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of a one-pot multicomponent reaction, which includes the following steps:

    Condensation: 2-aminobenzothiazole reacts with an aldehyde in the presence of a catalyst such as acetic acid.

    Cyclization: The intermediate undergoes cyclization to form the imidazo[2,1-b][1,3]benzothiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave irradiation, and other advanced techniques to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylacetic acid moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Various halides or nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

Biologically, this compound has shown promise in various assays for its potential anti-cancer, anti-inflammatory, and antimicrobial activities. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in polymer synthesis and other industrial applications.

Mechanism of Action

The mechanism of action of (4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]benzothiazole derivatives: These compounds share the core structure but differ in their functional groups, leading to variations in their biological activities.

    Benzothiazole derivatives: These compounds lack the imidazole ring but retain the benzothiazole core, resulting in different chemical and biological properties.

    Phenylacetic acid derivatives: These compounds have the phenylacetic acid moiety but lack the heterocyclic rings, leading to distinct reactivity and applications.

Uniqueness

(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid is unique due to its combination of imidazole and benzothiazole rings, which confer specific chemical and biological properties. This dual-ring system allows for versatile reactivity and the potential for diverse applications in various fields.

Properties

CAS No.

81950-33-6

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

2-(4-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)acetic acid

InChI

InChI=1S/C17H12N2O2S/c20-16(21)9-11-5-7-12(8-6-11)13-10-19-14-3-1-2-4-15(14)22-17(19)18-13/h1-8,10H,9H2,(H,20,21)

InChI Key

FBDLAZNBUYBADZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)CC(=O)O

Origin of Product

United States

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